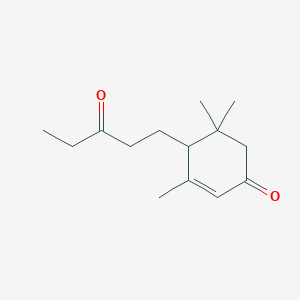
Ethyl 2-(2-methylpropoxycarbonylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esters are widely recognized for their pleasant odors and are often used in fragrances and flavorings . This compound is synthesized through the reaction of carboxylic acids and alcohols, and it has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methylpropoxycarbonylamino)acetate can be synthesized through the esterification of 2-(2-methylpropoxycarbonylamino)acetic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
R-COOH+R’-OH→R-COOR’+H2O
Industrial Production Methods
In an industrial setting, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed. This method increases efficiency and yield. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-methylpropoxycarbonylamino)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Aminolysis: The ester can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Aminolysis: Primary or secondary amines under mild heating.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol or aldehyde.
Aminolysis: Amide.
Applications De Recherche Scientifique
Ethyl 2-(2-methylpropoxycarbonylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-methylpropoxycarbonylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-methylpropoxycarbonylamino)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, leading to variations in their physical and chemical properties . For example:
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
These differences highlight the unique properties and applications of this compound in various fields.
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
ethyl 2-(2-methylpropoxycarbonylamino)acetate |
InChI |
InChI=1S/C9H17NO4/c1-4-13-8(11)5-10-9(12)14-6-7(2)3/h7H,4-6H2,1-3H3,(H,10,12) |
Clé InChI |
AIKCDKSDWAYIJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14371729.png)
![Acetic acid;bicyclo[3.2.1]octan-2-ol](/img/structure/B14371738.png)
![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
![3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline](/img/structure/B14371752.png)

![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)
![3-[(Prop-2-en-1-yl)oxy]but-1-yne](/img/structure/B14371769.png)
![Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate](/img/structure/B14371772.png)

![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)

![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)

